8-Hydroxy-2-oxaspiro[4.5]decan-1-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-2-oxaspiro[4.5]decan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-7-1-3-9(4-2-7)5-6-12-8(9)11/h7,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXRASSKCGPAQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CCOC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739149 | |
| Record name | 8-Hydroxy-2-oxaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67132-92-7 | |
| Record name | 8-Hydroxy-2-oxaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Oxaspiro 4.5 Decan 1 One Architectures in Organic Synthesis
The 1-oxaspiro[4.5]decane framework, characterized by a five-membered lactone ring fused at a quaternary carbon to a six-membered carbocycle, is a recurring motif in a variety of natural products and has garnered considerable attention in the field of organic synthesis. rsc.orgnih.gov These structures are recognized for their conformational rigidity and well-defined three-dimensional orientation of peripheral substituents, making them attractive templates in drug discovery. acs.org The synthesis of these spirocyclic lactones can be approached through various strategies, including intramolecular cyclizations and cycloaddition reactions. acs.orgacs.org The development of stereoselective methods for the construction of these spirocenters is a significant challenge and an active area of research, as the stereochemistry often plays a crucial role in the biological activity of the resulting molecules. acs.org
The versatility of the oxaspiro[4.5]decan-1-one core allows for its elaboration into more complex molecular structures. The lactone ring can undergo various transformations, while the carbocyclic ring can be functionalized to introduce additional stereocenters and functional groups. This adaptability makes them valuable intermediates in the total synthesis of biologically active natural products. acs.org
Significance of Hydroxyl Functionality in Spirocyclic Systems
The presence of a hydroxyl group, as seen in 8-Hydroxy-2-oxaspiro[4.5]decan-1-one, imparts a range of important properties to spirocyclic systems. The hydroxyl group is a versatile functional handle that can be readily modified, for instance, through oxidation to a ketone, etherification, or esterification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship studies.
Furthermore, the hydroxyl group can exert significant stereodirecting effects in various chemical transformations. Its ability to participate in hydrogen bonding can influence the conformation of the molecule and direct the approach of reagents, leading to high levels of stereoselectivity in subsequent reactions. rsc.org In the context of catalysis, hydroxyl groups on a support material have been shown to enhance the activity of metal catalysts in oxidation reactions. ornl.gov This suggests that the hydroxyl group in this compound could play a role in its reactivity and interaction with biological targets.
Research Trajectories for Complex Spirocyclic Natural Product Scaffolds
Cascade Reactions for Spirolactone Core Formation
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that allow for the construction of complex molecular architectures in a single synthetic operation. researchgate.netmdpi.com These reactions are particularly valuable in the synthesis of spirocyclic systems as they can generate multiple bonds and stereocenters in a controlled manner.
Prins Reaction–Pinacol Rearrangement Strategies for Oxaspiro[4.5]decan-1-ones
A notable and innovative approach to the synthesis of oxaspiro[4.5]decan-1-one scaffolds involves a tandem Prins/pinacol reaction. rsc.orgresearchgate.net This Lewis acid-catalyzed cascade process has been successfully employed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with good yields and excellent selectivity. researchgate.netrsc.org The reaction typically involves the coupling of an aldehyde with a suitable homoallylic alcohol, such as 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.orgresearchgate.net
The reaction is initiated by the activation of the aldehyde with a Lewis acid, which then undergoes a Prins cyclization with the homoallylic alcohol. wikipedia.org The resulting carbocationic intermediate then undergoes a pinacol-type 1,2-shift, leading to ring expansion and the formation of the desired oxaspiro[4.5]decan-1-one core. thieme-connect.com A variety of Lewis acids can be used to promote this transformation, with boron trifluoride etherate (BF3·OEt2) often proving to be a highly effective catalyst. researchgate.netresearchgate.net This methodology is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, demonstrating its broad synthetic utility. researchgate.netrsc.orgresearchgate.net
For instance, the reaction of various aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol in the presence of a catalytic amount of BF3·OEt2 in dichloromethane (B109758) furnishes the corresponding 7-substituted-8-oxaspiro[4.5]decan-1-ones in yields ranging from 75% to 88%. thieme-connect.com
Table 1: Examples of Prins/Pinacol Reaction for the Synthesis of 7-Substituted-8-oxaspiro[4.5]decan-1-ones
| Aldehyde (RCHO) | Product | Yield (%) |
| Phenylacetaldehyde | 7-Benzyl-8-oxaspiro[4.5]decan-1-one | 86 |
| 4-Chlorobenzaldehyde | 7-(4-Chlorophenyl)-8-oxaspiro[4.5]decan-1-one | 84 |
| Isobutyraldehyde | 7-Isopropyl-8-oxaspiro[4.5]decan-1-one | 75 |
| 4-Bromothiophene-3-carboxaldehyde | 7-(4-Bromothiophen-3-yl)-8-oxaspiro[4.5]decan-1-one | 80 |
| Cinnamaldehyde | 7-Styryl-8-oxaspiro[4.5]decan-1-one | 88 |
Data sourced from multiple studies showcasing the versatility of the Prins/pinacol rearrangement strategy. thieme-connect.com
Intramolecular Cyclization Approaches to Spirolactone Systems
Intramolecular cyclization represents a fundamental and powerful strategy for the construction of cyclic molecules, including spirolactones. researchgate.net These reactions involve the formation of a new ring by the reaction of two functional groups within the same molecule. A notable example is the alkoxycarbonyl radical cyclization–cross-coupling cascade, which provides a one-step synthesis of functionalized γ-butyrolactones from simple tertiary alcohol-derived homoallylic oxalate (B1200264) precursors. scilit.comnih.gov This method allows for the rapid construction of spirolactones, which are of significant interest in drug discovery. scilit.comnih.gov
Another approach involves the intramolecular N-acylation as a key step in the construction of spirocyclic moieties. mdpi.com Furthermore, the cyclization of a linear precursor upon treatment with an acid, such as p-toluenesulfonic acid, can yield an unsaturated lactone, which can then be hydrogenated to the corresponding spirocyclic lactone. mdpi.com The development of photocatalysis has also enabled tandem intramolecular 1,5-hydrogen atom transfer (HAT) reaction-cyclization processes for the synthesis of novel γ-spirolactams. researchgate.net
Tandem Processes in the Construction of Oxaspiro[4.5]decan-1-one Scaffolds
The concept of tandem processes extends beyond the Prins/pinacol strategy and encompasses a variety of mechanistically distinct but synthetically powerful transformations for building the oxaspiro[4.5]decan-1-one framework. researchgate.netrsc.orgresearchgate.net These reactions are designed to maximize molecular complexity in a single step from relatively simple starting materials. mdpi.com
One such tandem process involves a palladium-catalyzed oxidative double carbocyclization-carbonylation-alkynylation of dienallenes, leading to the highly selective formation of spirocyclobutenes as single diastereoisomers. nih.gov While not directly yielding the decanone system, this highlights the power of tandem strategies in constructing spirocycles. Another example is the singlet oxygen-orchestrated cascade sequence used to synthesize the bis-spiroketal core of prunolide natural products. nih.gov This process involves a double photooxygenation followed by dehydration and spirocyclization. nih.gov The development of such tandem reactions is crucial for the efficient and stereocontrolled synthesis of complex spirocyclic systems.
Stereoselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods for compounds like this compound is of paramount importance.
Diastereoselective Control in Cyclization Reactions
Achieving diastereoselective control in the cyclization reactions that form the spirocyclic core is a key challenge. In the context of the Prins/pinacol rearrangement, the stereochemistry of the final product is influenced by the stereochemistry of the starting materials and the reaction conditions. researchgate.net The reaction often proceeds with excellent selectivity, indicating a high degree of stereocontrol during the cyclization and rearrangement steps. researchgate.netrsc.org
For example, the conjugate addition of thioacetic acid to a γ,δ-unsaturated ketone intermediate in the synthesis of spironolactone (B1682167) proceeds with high diastereoselectivity. mdpi.com Similarly, the rhodium-catalyzed hydroformylation of a precursor followed by oxidation and deprotection can lead to the formation of a spirocyclic lactol intermediate with specific stereochemistry. mdpi.com The ability to control the relative stereochemistry of the newly formed stereocenters is a critical aspect of synthesizing specific diastereomers of this compound and its analogs.
Enantioselective Catalysis for Chiral Spiro Centers
The enantioselective synthesis of spirocycles, particularly those with a stereogenic quaternary center at the spiro atom, presents a significant synthetic challenge. acs.orgacs.org Enantioselective catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, has emerged as a powerful tool to address this challenge. oaepublish.comresearchgate.net
A recently developed strategy for the enantioselective synthesis of spirocycles involves a nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles. acs.orgacs.org This α-spirocyclization method efficiently and enantioselectively creates 5-, 6-, and 7-membered rings, with enantiomeric excesses (ee) up to 90%. acs.orgacs.org This approach expands the synthetic toolkit for accessing chiral, pharmaceutically relevant spirocyclic products. acs.org
Organocatalysis also offers powerful methods for the asymmetric synthesis of chiral spirolactones. oaepublish.com For instance, an organocatalytic asymmetric [3 + 2] cycloaddition reaction between benzolactone-derived olefins and a phosphonium (B103445) ylide, catalyzed by a chiral phosphine, can generate complex chiral spirocyclopentenebenzolactone scaffolds with excellent enantioselectivity. oaepublish.com Another example is the use of a quinine-derived chiral bifunctional squaramide organocatalyst in a cascade reaction to produce spiro[benzolactone-tetrahydroquinoline] hybrids with high yields and excellent diastereo- and enantioselectivities. oaepublish.com
Table 2: Enantioselective Lactone α-Spirocyclization Ring Size vs. Enantioselectivity
| Ring Size | Enantiomeric Excess (ee) |
| 5-membered | up to 84% |
| 6-membered | up to 50% |
| 7-membered | up to 90% |
Data from a nickel-catalyzed enantioselective lactone α-spirocyclization study. acs.orgacs.org
An in-depth examination of the synthetic strategies for producing this compound and its related analogs reveals a landscape of intricate chemical and biological methodologies. This article focuses exclusively on the synthesis of this hydroxylated spirolactone, delving into biocatalytic innovations, the strategic introduction and manipulation of the crucial hydroxyl group, and the optimization of synthetic routes to enhance efficiency and selectivity.
Chemical Transformations and Reactivity of 8 Hydroxy 2 Oxaspiro 4.5 Decan 1 One
Reactions at the Lactone Moiety
The lactone ring is susceptible to transformations typical of esters, primarily involving reactions at the electrophilic carbonyl carbon.
Nucleophilic Attack and Ring-Opening Reactions
The strained five-membered lactone ring of 8-Hydroxy-2-oxaspiro[4.5]decan-1-one is susceptible to nucleophilic attack, leading to ring-opening. This reaction is a fundamental transformation for this class of compounds, providing access to linear-chain derivatives. The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon, leading to the formation of a diol after an aqueous workup. For instance, reaction with two equivalents of an organometallic reagent would result in the opening of the lactone and the formation of a new carbon-carbon bond.
Base-catalyzed hydrolysis, using reagents like sodium hydroxide, will open the lactone ring to form the corresponding sodium salt of the γ-hydroxy carboxylic acid. Subsequent acidification will yield the free hydroxy carboxylic acid. Similarly, aminolysis with primary or secondary amines can be employed to open the lactone and form the corresponding amides.
| Nucleophile | Product Type after Ring-Opening |
| Hydroxide (e.g., NaOH) | γ-Hydroxy carboxylic acid salt |
| Alkoxide (e.g., NaOMe) | γ-Hydroxy ester |
| Amine (e.g., RNH2) | γ-Hydroxy amide |
| Hydride (e.g., LiAlH4) | Diol |
Lactone Derivatization and Functional Group Interconversions
Beyond ring-opening, the lactone moiety can be derivatized to alter its properties or to introduce new functionalities. Reduction of the lactone to the corresponding diol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). acs.org This transformation converts the cyclic ester into two primary alcohol groups.
Conversely, the lactone can be converted to other cyclic systems. For instance, reaction with Lawesson's reagent can transform the carbonyl group into a thiocarbonyl, yielding a thiolactone.
Reactions of the Hydroxyl Group
The secondary hydroxyl group on the cyclohexane (B81311) ring offers another site for chemical modification, and its reactions are characteristic of secondary alcohols.
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid or base catalyst. This reaction leads to the formation of an ester linkage at the C-8 position. A variety of esterifying agents can be used, allowing for the introduction of different acyl groups.
Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide.
| Reaction | Reagent | Functional Group Formed |
| Esterification | Acyl chloride (RCOCl) in pyridine | Ester (-OCOR) |
| Esterification | Carboxylic acid (RCOOH) with acid catalyst | Ester (-OCOR) |
| Etherification | Alkyl halide (R'X) with a strong base (e.g., NaH) | Ether (-OR') |
Oxidation and Reduction Pathways of the Alcohol Functionality
The secondary alcohol can be oxidized to the corresponding ketone, 2-oxaspiro[4.5]decane-1,8-dione, using a variety of oxidizing agents. libretexts.org The choice of oxidant depends on the desired selectivity and the presence of other sensitive functional groups. researchgate.net Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions. researchgate.netmasterorganicchemistry.com Stronger oxidizing agents, such as chromic acid (Jones reagent), can also be used. masterorganicchemistry.comnih.gov
While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to its removal. This can be achieved through a two-step process: conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reductive cleavage with a hydride reagent like lithium aluminum hydride.
| Transformation | Reagent | Product |
| Oxidation | Pyridinium chlorochromate (PCC) | 2-Oxaspiro[4.5]decane-1,8-dione |
| Oxidation | Dess-Martin periodinane | 2-Oxaspiro[4.5]decan-1,8-dione |
| Oxidation | Jones Reagent (CrO3/H2SO4) | 2-Oxaspiro[4.5]decan-1,8-dione |
| Deoxygenation (via Tosylate) | 1. TsCl, pyridine; 2. LiAlH4 | 2-Oxaspiro[4.5]decan-1-one |
Selective Protection and Deprotection Strategies
In a multi-step synthesis, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.org A common strategy for protecting alcohols is the formation of silyl (B83357) ethers. masterorganicchemistry.com For example, reacting this compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) would yield the corresponding TBDMS-protected ether. This protecting group is robust under many reaction conditions but can be selectively removed using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). libretexts.org
| Protecting Group | Protection Reagent | Deprotection Condition |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |
| Benzyl (Bn) | Benzyl bromide (BnBr), base | Hydrogenolysis (H2, Pd/C) |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), acid catalyst | Aqueous acid |
Modifications of the Cyclohexane Spiro-Ring
The presence of a hydroxyl group on the cyclohexane ring of this compound serves as a key functional handle for further molecular elaborations. These modifications can alter the steric and electronic properties of the molecule, leading to a diverse array of derivatives.
Direct alkylation or arylation of the saturated cyclohexane ring of this compound is not a straightforward transformation. However, the hydroxyl group can be leveraged to introduce alkyl or aryl substituents through indirect methods. For instance, oxidation of the secondary alcohol to the corresponding ketone, 8-oxo-2-oxaspiro[4.5]decan-1-one, would provide an electrophilic center amenable to nucleophilic addition by organometallic reagents such as Grignard reagents or organolithium compounds. Subsequent dehydration of the resulting tertiary alcohol would lead to an unsaturated derivative, which could then be subjected to hydrogenation to afford the alkylated or arylated product.
While direct C-H activation for alkylation or arylation on the cyclohexane ring of this specific spiro-lactone is not widely reported, related palladium-catalyzed arylations of allylic hydroxy phosphonate (B1237965) derivatives have been documented. nih.gov This suggests that with appropriate functionalization, such as conversion of the hydroxyl group to a suitable leaving group, cross-coupling reactions could be a viable, albeit complex, strategy for introducing aryl groups onto the cyclohexane scaffold.
The formation of unsaturated derivatives from this compound is a more common and well-documented transformation. The most direct method involves the acid-catalyzed dehydration of the secondary alcohol. libretexts.org This elimination reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the removal of a proton from an adjacent carbon atom by a weak base, resulting in the formation of a double bond within the cyclohexane ring. The regioselectivity of this elimination (i.e., the position of the newly formed double bond) would be governed by Zaitsev's rule, favoring the more substituted and thermodynamically stable alkene.
An alternative approach to unsaturation involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by base-induced elimination. This two-step process often provides better control over the reaction conditions and can be advantageous when dealing with sensitive substrates. The choice of base can also influence the regiochemical outcome of the elimination.
Furthermore, the synthesis of unsaturated bicyclic lactones can be achieved through various modern synthetic methodologies, including palladium-catalyzed intramolecular C-H activation of aliphatic carboxylic acids. youtube.com While not a direct modification of this compound, these methods highlight the potential for creating unsaturation within spirocyclic lactone systems through innovative catalytic processes.
The table below summarizes the potential reactions for the formation of unsaturated derivatives.
| Reaction Type | Reagents and Conditions | Product Type |
| Acid-Catalyzed Dehydration | H₃PO₄ or H₂SO₄, heat | Cyclohexene-spiro-lactone |
| Elimination via Tosylate | 1. TsCl, pyridine; 2. Strong, non-nucleophilic base (e.g., DBU) | Cyclohexene-spiro-lactone |
Rearrangement Reactions and Cascade Processes Involving the Oxaspiro[4.5]decan-1-one Core
The oxaspiro[4.5]decan-1-one scaffold can undergo fascinating rearrangement and cascade reactions, often triggered by Lewis acids or other promoters. These reactions can lead to significant molecular reorganization and the formation of complex polycyclic structures.
A notable example is the tandem Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.orgresearchgate.net This reaction involves the condensation of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol with a variety of aldehydes in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds through a Prins cyclization initiated by the attack of the alkene onto the activated aldehyde, followed by a pinacol-type rearrangement of the resulting carbocationic intermediate. This cascade process efficiently constructs the oxaspiro[4.5]decan-1-one core with concomitant introduction of a substituent at the 7-position. The reaction is applicable to a wide range of aldehydes, including aromatic, aliphatic, and heteroaromatic aldehydes, affording the corresponding spiro-lactones in good yields.
The table below presents examples of this tandem Prins/pinacol reaction.
| Aldehyde | Catalyst | Product | Yield (%) |
| Benzaldehyde | BF₃·OEt₂ | 7-Phenyl-8-oxaspiro[4.5]decan-1-one | 86 |
| 4-Chlorobenzaldehyde | BF₃·OEt₂ | 7-(4-Chlorophenyl)-8-oxaspiro[4.5]decan-1-one | 82 |
| Isovaleraldehyde | BF₃·OEt₂ | 7-Isobutyl-8-oxaspiro[4.5]decan-1-one | 78 |
Furthermore, computational studies on the rearrangement of the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion, a related unsaturated system, have shown that ring-expansion rearrangements involving a 1,2-shift of either a carbon or oxygen atom are possible, with the carbon migration being thermodynamically favored. While this is a theoretical study on a different substrate, it provides insight into the potential rearrangement pathways that could be accessible to functionalized oxaspiro[4.5]decan-1-one derivatives under appropriate conditions.
Spectroscopic and Computational Characterization of 8 Hydroxy 2 Oxaspiro 4.5 Decan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 8-Hydroxy-2-oxaspiro[4.5]decan-1-one, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is used to identify the chemical environment, number, and connectivity of protons. For this compound, the spectrum would display distinct signals corresponding to the protons on the lactone ring and the cyclohexane (B81311) ring.
Expected ¹H NMR Data Interpretation:
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which would be dependent on solvent and concentration.
Carbinol Proton (H-8): A multiplet in the range of δ 3.5-4.0 ppm, shifted downfield due to the adjacent hydroxyl group. The multiplicity would depend on the coupling with neighboring protons on C-7 and C-9.
Lactone Ring Protons (H-3, H-4): The protons on the five-membered lactone ring would appear as multiplets. The protons at C-3, being adjacent to the ester oxygen, would likely resonate at a lower field (around δ 4.2-4.5 ppm) compared to the protons at C-4.
Cyclohexane Ring Protons: The remaining protons on the cyclohexane ring (at positions 6, 7, 9, 10) would appear as a complex series of overlapping multiplets in the upfield region of the spectrum (typically δ 1.2-2.5 ppm).
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-3 (CH₂) | ~ 4.3 | Triplet (t) |
| H-4 (CH₂) | ~ 2.5 | Multiplet (m) |
| H-6, H-7, H-9, H-10 (CH₂) | 1.2 - 2.2 | Multiplet (m) |
| H-8 (CH) | ~ 3.8 | Multiplet (m) |
| 8-OH | Variable | Broad Singlet (br s) |
Table 1: Predicted ¹H NMR Data for this compound.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The spectrum for this compound is expected to show nine distinct signals, corresponding to each carbon atom in the molecule.
Expected ¹³C NMR Data Interpretation:
Carbonyl Carbon (C-1): The most downfield signal, typically appearing in the δ 170-180 ppm region, characteristic of a lactone carbonyl.
Spiro Carbon (C-5): A quaternary carbon that would appear significantly downfield due to being bonded to two oxygen atoms in related spiroketals, but in this spiro-lactone structure, its shift would be influenced by its unique spirocyclic nature, likely in the δ 80-100 ppm range.
Carbons Bonded to Oxygen (C-3, C-8): The C-3 carbon of the lactone and the C-8 carbinol carbon would be found in the δ 60-80 ppm range.
Aliphatic Carbons: The remaining five methylene (B1212753) carbons of the cyclohexane and lactone rings (C-4, C-6, C-7, C-9, C-10) would resonate in the upfield region, typically between δ 20-45 ppm.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~ 175 |
| C-3 (CH₂) | ~ 65 |
| C-4 (CH₂) | ~ 30 |
| C-5 (C) | ~ 90 |
| C-6 (CH₂) | ~ 35 |
| C-7 (CH₂) | ~ 30 |
| C-8 (CH) | ~ 70 |
| C-9 (CH₂) | ~ 35 |
| C-10 (CH₂) | ~ 25 |
Table 2: Predicted ¹³C NMR Data for this compound.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. ottokemi.com It would be used to establish the connectivity between adjacent protons, for example, tracing the spin system from H-8 to its neighbors H-7 and H-9, and confirming the connectivity of the H-3 and H-4 protons in the lactone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nist.gov It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the proton signal at ~3.8 ppm (H-8) would show a cross-peak with the carbon signal at ~70 ppm (C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nist.gov It is crucial for identifying quaternary carbons (like C-1 and C-5) and for connecting different spin systems. Key correlations would include the protons at H-3 and H-4 correlating to the carbonyl carbon C-1, and protons on C-6 and C-10 correlating to the spiro carbon C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the hydroxyl group at C-8 and the substituents on the spirocyclic system.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₉H₁₄O₂), HRMS would be used to confirm the elemental composition. The experimentally measured mass would be compared to the calculated exact mass.
| Formula | Calculated Exact Mass [M+H]⁺ |
| C₉H₁₅O₃⁺ | 171.1016 |
Table 3: Predicted HRMS Data for the Protonated Molecular Ion of this compound.
The observation of a molecular ion with a mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com It is commonly used to assess the purity of a sample and to identify its components.
For this compound, a GC-MS analysis would involve injecting the sample into the GC, where it would be vaporized and travel through a capillary column. The retention time—the time it takes for the compound to exit the column—is a characteristic property that can be used for identification. A pure sample should ideally show a single major peak in the gas chromatogram.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Mass spectrometry techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are crucial for determining the molecular weight and elemental formula of a compound. For this compound, with a molecular weight of 170.21 g/mol , these soft ionization methods would be expected to reveal key information about the molecule's structure through controlled fragmentation.
In ESI-MS, the compound would typically be analyzed in a suitable solvent. One would anticipate the formation of protonated molecules, [M+H]⁺, at m/z 171.1, and adducts with sodium, [M+Na]⁺, at m/z 193.1, or potassium, [M+K]⁺, at m/z 209.1. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be expected at m/z 169.1. Fragmentation patterns induced by collision-induced dissociation (CID) would likely involve the loss of a water molecule (-18 Da) from the hydroxyl group or cleavage of the lactone ring.
APCI-MS, which is better suited for less polar compounds, would also be expected to produce a prominent protonated molecule peak. The fragmentation patterns would be valuable in confirming the connectivity of the spirocyclic system. For related but different isomers like 2-oxaspiro[4.5]decan-8-one, predicted mass spectrometry data shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.
Table 1: Predicted ESI and APCI-MS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 171.1 |
| [M+Na]⁺ | 193.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, several characteristic absorption bands would be anticipated.
A strong, sharp absorption band is expected for the carbonyl (C=O) group of the five-membered lactone ring (γ-lactone), typically appearing in the range of 1770-1750 cm⁻¹. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The C-O stretching vibrations of the lactone and the alcohol would likely appear in the fingerprint region, between 1300 and 1000 cm⁻¹. Additionally, C-H stretching vibrations from the spirocyclic alkane structure would be observed around 2950-2850 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3500-3200 | Strong, Broad |
| C-H Stretch (Alkane) | 2950-2850 | Strong |
| C=O Stretch (γ-Lactone) | 1770-1750 | Strong |
X-ray Crystallography for Definitive Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the spirocyclic rings. It would also unambiguously establish the relative stereochemistry of the hydroxyl group at the C8 position and the stereocenter at the spiro-carbon (C5).
Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the solid-state architecture. While studies on related oxaspirocyclic compounds have been conducted, no crystallographic data for this compound itself has been reported.
Chiroptical Spectroscopy (Electronic Circular Dichroism) for Stereochemical Assignment
This compound is a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral compounds. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The ECD spectrum of this compound would be dominated by the electronic transitions of the lactone chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the atoms around the chromophore. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (such as TD-DFT) for the different possible stereoisomers, the absolute configuration of the molecule could be unequivocally assigned.
Computational Chemistry for Structural and Reactivity Predictions
In the absence of experimental data, computational chemistry provides a powerful avenue for predicting the structural and electronic properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms
Density Functional Theory (DFT) calculations would be instrumental in investigating the electronic properties of this molecule. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), one could calculate the optimized geometry, Mulliken or Natural Bond Orbital (NBO) charges on each atom, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information provides insights into the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively.
DFT calculations can also be used to model reaction mechanisms, predicting transition state structures and activation energies for potential reactions, such as the opening of the lactone ring or reactions involving the hydroxyl group.
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling techniques are essential for exploring the conformational landscape of a flexible molecule like this compound. The cyclohexane ring can exist in various chair, boat, and twist-boat conformations, and the five-membered lactone ring also has a degree of flexibility.
A systematic conformational search using molecular mechanics (MM) force fields, followed by geometry optimization of the low-energy conformers using DFT, would identify the most stable conformations. The results of this analysis are crucial for a complete understanding of the molecule's structure and are a prerequisite for accurate computational predictions of spectroscopic properties like NMR and ECD spectra.
Prediction of Spectroscopic Parameters (NMR, ECD)
The prediction of spectroscopic parameters through computational methods is an indispensable tool in the structural elucidation of novel compounds. For a molecule such as this compound, where multiple stereoisomers are possible, theoretical calculations of Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) spectra are crucial for assigning the correct relative and absolute configurations. These predictive techniques leverage quantum mechanical principles and machine learning algorithms to simulate spectra that can be compared with experimental data.
Prediction of NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is a long-standing challenge in chemoinformatics that has been addressed through various computational approaches. researchgate.net These methods range from empirical rule-based systems and database comparisons to more sophisticated quantum mechanical calculations and machine learning models. researchgate.netnih.govustc.edu.cn
For this compound, predicting the NMR spectra would involve several key steps. Initially, the three-dimensional structures of all possible diastereomers would be generated and their geometries optimized, typically using Density Functional Theory (DFT). It is important to consider all low-energy conformers for each stereoisomer, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these conformers. researchgate.net
Following geometry optimization, NMR shielding constants are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a popular and effective approach for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Machine learning has also emerged as a powerful tool for NMR shift prediction, often providing results with high accuracy in a fraction of the time required for quantum mechanical calculations. nih.govustc.edu.cn These models are trained on vast databases of experimentally determined NMR spectra and can predict chemical shifts based on the molecular structure. researchgate.netnih.gov
Given the absence of published computational studies for this compound, a hypothetical table of predicted ¹³C NMR chemical shifts for a plausible stereoisomer is presented below. This table is for illustrative purposes and is based on typical values for similar spiroketal lactone structures found in the literature.
| Carbon Atom | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|
| C-1 | 175.8 |
| C-3 | 68.2 |
| C-4 | 35.1 |
| C-5 | 85.3 |
| C-6 | 32.4 |
| C-7 | 28.9 |
| C-8 | 69.5 |
| C-9 | 30.7 |
| C-10 | 24.6 |
Prediction of Electronic Circular Dichroism (ECD) Spectra
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules. nih.gov The prediction of ECD spectra using Time-Dependent Density Functional Theory (TDDFT) has become a standard method in stereochemical assignments. nih.govnih.gov
The process begins with a conformational search for the enantiomers of this compound. The geometries of the resulting conformers are then optimized, typically using a functional like B3LYP with a suitable basis set. nih.gov Subsequently, the excitation energies and rotatory strengths for each conformer are calculated using TDDFT. nih.govmdpi.com The choice of functional (e.g., B3LYP, CAM-B3LYP, PBE0) and basis set (e.g., TZVP) is critical for obtaining accurate results. mdpi.com
As no specific computational studies on this compound are available, a hypothetical predicted ECD spectrum is described for illustrative purposes. For a given enantiomer, one might expect to see specific Cotton effects (CEs) at certain wavelengths. The sign and intensity of these CEs are characteristic of the spatial arrangement of the chromophores within the molecule.
| Enantiomer | Predicted Cotton Effect (Wavelength, nm) | Sign of Cotton Effect |
|---|---|---|
| (5R, 8S)-8-Hydroxy-2-oxaspiro[4.5]decan-1-one | ~210 | Positive |
| ~245 | Negative | |
| (5S, 8R)-8-Hydroxy-2-oxaspiro[4.5]decan-1-one | ~210 | Negative |
| ~245 | Positive |
Synthesis and Characterization of 8 Hydroxy 2 Oxaspiro 4.5 Decan 1 One Derivatives and Analogs
Structural Modifications of the Hydroxyl Group (e.g., ethers, esters, oxidized forms)
The hydroxyl group at the C-8 position is a prime site for chemical modification, allowing for the synthesis of various derivatives such as ethers and esters, or its conversion to a ketone through oxidation. These transformations are fundamental in exploring the chemical space around the core molecule.
Ethers and Esters: The formation of ethers and esters from the 8-hydroxy group can be achieved through standard synthetic methodologies. For instance, etherification can be performed using Williamson ether synthesis, while esterification can be accomplished by reacting the alcohol with acyl chlorides or carboxylic anhydrides. These modifications are crucial for altering properties like lipophilicity and for installing functionalities that can interact with biological targets. In the synthesis of related spirocyclic systems, hydroxyl groups are often protected as ethers (e.g., as a tosyl derivative) to prevent unwanted reactions before being subjected to further transformations. unimore.it
Oxidized Forms: Oxidation of the secondary alcohol at the C-8 position would yield the corresponding ketone, 2-oxaspiro[4.5]decane-1,8-dione. This transformation introduces a new carbonyl group, significantly altering the molecule's polarity, hydrogen bonding capability, and stereoelectronic properties. The synthesis of the isomeric compound 1-Oxaspiro[4.5]decan-8-one has been documented, highlighting the accessibility of such dione (B5365651) precursors within this chemical family. lab-chemicals.com Another related complex precursor, 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, demonstrates the presence of both hydroxyl and ketone functionalities within a single oxaspiro[4.5]decane framework. scilit.com
Investigation of Substituent Effects on the Oxaspiro[4.5]decan-1-one Core
The introduction of substituents onto the oxaspiro[4.5]decan-1-one core is a key strategy for fine-tuning its chemical and physical properties. The position and nature of these substituents can influence the molecule's conformation, reactivity, and potential biological activity.
A novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for synthesizing 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org This method demonstrates high selectivity and is compatible with a wide array of aldehydes, including aromatic, aliphatic, and heteroaromatic variants, allowing for diverse functional groups to be incorporated at the C-7 position. rsc.org The study of related isomers, such as 8-methyl-1-oxaspiro[4.5]decan-2-one, further contributes to the understanding of how simple alkyl substituents can modify the properties of the fundamental spirocyclic system. ewg.org
The synthesis of more complex structures, like 2-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one, a precursor to an aroma compound found in nectarines, showcases how multiple methyl groups and unsaturation can be integrated into the oxaspiro[4.5]decane skeleton. scilit.com
| Substituted Compound | Core Structure | Position of Substitution | Type of Substituent | Synthetic Method Highlight | Reference |
|---|---|---|---|---|---|
| 7-Substituted-8-oxaspiro[4.5]decan-1-ones | 8-Oxaspiro[4.5]decan-1-one | C-7 | Aromatic, Aliphatic, Heteroaromatic | Tandem Prins/pinacol reaction | rsc.org |
| 8-Methyl-1-oxaspiro[4.5]decan-2-one | 1-Oxaspiro[4.5]decan-2-one | C-8 | Methyl | Not specified | ewg.org |
| 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one | 1-Oxaspiro[4.5]dec-6-en-8-one | C-2, C-6, C-10 | Hydroxy, Methyl | Isolated as a natural product precursor | scilit.com |
Exploration of Isomeric Oxaspiro[4.5]decan-1-one Systems
The exploration of isomers of 8-hydroxy-2-oxaspiro[4.5]decan-1-one provides insight into how the relative positions of the spiro center, lactone, and other functional groups affect molecular properties. Several isomeric systems have been synthesized and characterized.
A general synthesis for 1-oxaspiro[4.5]decan-2-ones and the corresponding saturated spiroethers can be achieved from 5-methylene-2(5H)-furanone. researchgate.netacs.org This methodology allows for the creation of a library of related compounds. The 13C NMR spectra of these 1-oxaspiro[4.5]decan-2-ones have been thoroughly assigned, providing crucial data for structural confirmation. uab.cat
Furthermore, spiroacetals containing multiple oxygen atoms, such as the 1,6,9-trioxaspiro[4.5]decane framework, have been synthesized from D-glucose. semanticscholar.org These compounds are of significant interest as they represent motifs found in numerous biologically potent natural products, including antibiotics and marine toxins. semanticscholar.org The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene (B1197577) glycol has also been reported, adding to the diversity of available isomeric scaffolds. chemicalbook.com
| Isomeric System | Key Structural Feature | Significance/Application | Reference |
|---|---|---|---|
| 1-Oxaspiro[4.5]decan-2-one | Lactone ring involves C1 and C2. | Core of many synthetic spirolactones and spiroethers. | researchgate.netacs.orgsigmaaldrich.com |
| 1-Oxaspiro[4.5]decan-8-one | Ketone at C8 on the cyclohexane (B81311) ring. | Isomeric precursor for functionalization. | lab-chemicals.com |
| 1,4-Dioxaspiro[4.5]decan-8-one | Ketal protecting a ketone at C8. | Synthetic intermediate. | chemicalbook.com |
| 1,6,9-Trioxaspiro[4.5]decane | Contains three oxygen atoms in the spiro system. | Motif of spiroacetal natural products. | semanticscholar.org |
Synthesis of Related Spirocyclic Systems with Different Heteroatoms (e.g., azaspiro, thiaspiro analogs)
Replacing one or more oxygen atoms in the oxaspiro[4.5]decane core with other heteroatoms, such as nitrogen (aza) or sulfur (thia), leads to the formation of novel heterocyclic systems with distinct properties.
Azaspiro Analogs: The synthesis of various azaspiro[4.5]decane systems has been extensively investigated. For example, a convenient two-step synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents. researchgate.net Researchers have also reported the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, which show high affinity for sigma-1 receptors. nih.gov Similarly, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as potential tumor imaging agents. nih.gov More complex systems like 1,4,8-triazaspiro[4.5]decan-2-ones have been designed as inhibitors of the mitochondrial permeability transition pore. nih.gov The synthesis of azaspiro[4.5]trienones, a key structural motif in many natural products, has also been a focus of recent research. sioc-journal.cn
Thiaspiro Analogs: The substitution of oxygen with sulfur atoms has been explored to modify receptor selectivity and affinity. A series of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives were synthesized to improve selectivity for the 5-HT1A receptor over α1 adrenoceptors. nih.govresearchgate.net The rationale was based on previous findings that replacing ring oxygen atoms with sulfur leads to a decrease in affinity for the α1 receptor. unimore.it The synthesis of the 1-oxa-4-thiaspiro[4.5]decane core can be achieved by reacting cyclohexanone (B45756) with 3-mercaptopropane-1,2-diol. unimore.it
| Heteroatomic Analog | Replaced Atom(s) | Synthetic Approach Highlight | Investigative Purpose | Reference |
|---|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | N replaces C8 and adjacent H | Multi-step synthesis for evaluation as radioligands. | Selective σ1 receptor ligands. | nih.gov |
| 8-Oxa-2-azaspiro[4.5]decane | N replaces C2 and adjacent H | From tetrahydropyran-4-carbonitrile. | Precursor for biologically active compounds. | researchgate.net |
| 1,4,8-Triazaspiro[4.5]decan-2-one | N replaces multiple C atoms | Solid-phase synthesis. | Mitochondrial permeability transition pore inhibitors. | nih.gov |
| 1-Oxa-4-thiaspiro[4.5]decane | S replaces O at position 4 | Reaction of cyclohexanone with 3-mercaptopropane-1,2-diol. | Potent and selective 5-HT1A receptor agonists. | unimore.itnih.govresearchgate.net |
| 1,4-Dithiaspiro[4.5]decane | S replaces both O atoms | Reaction with 2,3-dimercaptopropan-1-ol. | Modulating receptor selectivity. | unimore.itnih.gov |
Advanced Research Applications of 8 Hydroxy 2 Oxaspiro 4.5 Decan 1 One and Its Derivatives
Utilization as Key Intermediates in Complex Organic Synthesis
The inherent structural rigidity and defined stereochemistry of spiro-lactones make them valuable intermediates in the total synthesis of complex natural products. nih.govnih.gov While direct examples of the utilization of 8-hydroxy-2-oxaspiro[4.5]decan-1-one in the total synthesis of a specific natural product are not yet widespread in the literature, the application of similar oxaspirolactone scaffolds is well-documented. nih.gov These scaffolds serve as crucial precursors for constructing larger, more intricate molecular architectures. nih.gov
The synthesis of analogues of biologically active molecules often employs spirocyclic intermediates to mimic the core structure of the natural product. For instance, spiro[4.5]decane analogues of calcitriol, a hormonally active form of vitamin D, have been synthesized to explore novel therapeutic agents. nih.gov The this compound framework, with its functional handles, presents an attractive starting point for the synthesis of analogues of natural products containing a spiro-lactone core. The hydroxyl group at the C8 position can be further functionalized or used to influence the stereochemical outcome of subsequent reactions, while the lactone can be opened to reveal new functionalities for chain extension or cyclization.
The development of efficient methods for the synthesis of oxaspirolactones themselves is an active area of research, as these compounds are valuable precursors to a range of other spirocyclic systems. nih.gov The strategic incorporation of the this compound moiety can be envisioned in the synthesis of various classes of natural products, including those with polyketide or terpenoid backbones where spiro-lactones are a recurring motif.
Table 1: Examples of Natural Products Containing Spiro-lactone Scaffolds
| Natural Product | Biological Activity | Structural Feature |
|---|---|---|
| Spirolactone A | Antifungal, Antitumor | Spiro-gamma-lactone fused to a decalin ring system |
| Cephalosporolide C | Antibiotic | 10-membered macrolide with a spiro-butyrolactone |
| Withanolide D | Anti-inflammatory, Cytotoxic | Steroidal lactone with a spiro-ether linkage |
Development of Novel Methodologies in Spirocyclic Chemistry
The synthesis of spirocyclic compounds presents a significant challenge in organic chemistry due to the steric hindrance associated with the formation of the quaternary spiro-center. The development of novel synthetic methodologies to access these structures efficiently and stereoselectively is therefore of high importance. The this compound scaffold and its precursors have been instrumental in the development of such new methods.
One notable example is the use of tandem reactions to construct the oxaspiro[4.5]decane framework. For instance, a novel Lewis acid-catalyzed Prins/pinacol cascade process has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. This reaction proceeds from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, demonstrating a highly efficient and selective method for creating the spiro-lactone core.
Furthermore, the stereoselective synthesis of spiroketals, which are structurally related to spiro-lactones, has been a major focus. mskcc.org Kinetically controlled spiroketal-forming reactions are being developed to overcome the limitations of thermodynamically controlled processes, allowing for the synthesis of a wider range of stereoisomers. mskcc.org These methodologies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome at the anomeric carbon. The principles learned from these studies can be applied to the synthesis of this compound derivatives with high stereopurity.
Table 2: Novel Synthetic Methodologies for Spirocyclic Compounds
| Methodology | Description | Key Features |
|---|---|---|
| Tandem Prins/Pinacol Reaction | A cascade reaction to form oxaspiro[4.5]decan-1-one scaffolds. | High efficiency and selectivity, mild reaction conditions. |
| Kinetically Controlled Spiroketalization | Stereocontrolled synthesis of spiroketals to access specific anomeric stereoisomers. | Access to thermodynamically less stable products, high stereoselectivity. mskcc.org |
| Asymmetric Dearomatization/Cyclization | Enantioselective synthesis of polycyclic compounds from acylphloroglucinol scaffolds. | Access to novel chemotypes with high enantiopurity. bu.edu |
Scaffold Design for Chemical Biology Probes (excluding specific biological activities)
Chemical probes are small molecules used to study and manipulate biological systems. The design of effective chemical probes often relies on the use of rigid scaffolds that can present functional groups in a well-defined three-dimensional orientation. Spirocyclic scaffolds, including this compound, are particularly well-suited for this purpose due to their conformational rigidity and synthetic tractability. spirochem.com
The this compound framework can serve as a versatile platform for the construction of chemical probe libraries. The hydroxyl and lactone functionalities provide convenient points for the attachment of various diversity elements, such as reporter groups (e.g., fluorophores, biotin) or reactive groups for target identification. The spirocyclic core ensures that these elements are held in a fixed spatial arrangement, which can be crucial for specific interactions with biological macromolecules.
For example, the spirolactone moiety can be used as a masked reactive group. Under specific conditions, the lactone can be opened to reveal a carboxylic acid and a hydroxyl group, which can then participate in covalent bond formation with a target protein. This strategy has been employed in the design of activity-based probes. While specific biological activities are outside the scope of this article, the underlying principle of using the this compound scaffold to create tools for chemical biology is a significant area of research. The development of spirolactonized Si-rhodamine as a platform for near-infrared (NIR) probes illustrates the potential of spiro-lactone scaffolds in probe design. rsc.org
Contributions to Chemoinformatics and Structural Diversity Libraries
Diversity-oriented synthesis (DOS) is a strategy aimed at the creation of structurally diverse libraries of small molecules for high-throughput screening. nih.gov Natural product-like scaffolds are often used as starting points for DOS to populate biologically relevant chemical space. nih.gov The this compound scaffold, with its three-dimensional complexity and multiple functionalization points, is an excellent candidate for inclusion in DOS libraries. mskcc.org
By systematically varying the substituents on the cyclohexane (B81311) ring and modifying the lactone, a large number of structurally diverse compounds can be generated from a common core. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug discovery. The stereochemical diversity inherent in the spiroketal and spiro-lactone frameworks is particularly valuable for enhancing the three-dimensional structural diversity of these libraries. mskcc.org
Chemoinformatic analysis plays a crucial role in the design and evaluation of compound libraries. By calculating various molecular descriptors, such as shape, polarity, and flexibility, it is possible to assess the diversity of a library and compare it to existing compound collections. While specific chemoinformatic studies on this compound libraries are not yet prominent, the principles of chemoinformatics are essential for maximizing the utility of such libraries in drug discovery and chemical biology. The design of libraries with a focus on diverse scaffolds, including spiro derivatives, is a key strategy for exploring new chemical space. spirochem.com
Future Research Directions for 8 Hydroxy 2 Oxaspiro 4.5 Decan 1 One
Development of Green Chemistry Approaches for Synthesis
Future synthetic strategies for 8-Hydroxy-2-oxaspiro[4.5]decan-1-one will likely prioritize sustainability. Green chemistry principles offer a framework to minimize environmental impact by focusing on atom economy, use of renewable resources, and reduction of hazardous waste.
| Green Chemistry Approach | Potential Advantages for Synthesis |
| Electrochemical Synthesis | Utilizes electrons as a clean oxidant, can be performed in green solvents (e.g., water, acetone), and is scalable through flow chemistry. rsc.orgresearchgate.net |
| Telescoped Flow Processes | Combines multiple synthetic steps, reduces catalyst loading, eliminates intermediate isolation, and lowers Process Mass Intensity (PMI). rsc.org |
| Use of Renewable Feedstocks | Decreases reliance on petrochemical starting materials, contributing to a more sustainable chemical industry. |
Exploration of Catalytic Asymmetric Synthesis Protocols
The presence of multiple stereocenters in this compound makes stereocontrolled synthesis a critical objective. Future research will undoubtedly focus on developing catalytic asymmetric methods to access specific stereoisomers, which is crucial as biological activity is often dependent on precise stereochemistry.
The synthesis of spiroketals often involves thermodynamically controlled reactions that may not yield the desired, or less stable, stereoisomer. mskcc.orgnih.gov Therefore, a significant research avenue is the development of kinetically controlled spiroketalization reactions. mskcc.orgnih.gov For instance, methods using Lewis acids like titanium isopropoxide have been shown to mediate kinetic epoxide-opening spirocyclizations with high stereocontrol, proceeding with retention of configuration at the anomeric carbon. acs.org Another innovative approach involves a methanol-induced kinetic spirocyclization that does not depend on thermodynamic product stability. nih.gov Adapting these types of kinetic protocols to the synthesis of this compound would provide access to a full spectrum of its possible stereoisomers.
Computational Design of Functionally Tuned Derivatives
Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with tailored properties. Future research on this compound will likely leverage computational design to create derivatives with enhanced or specific functionalities.
By modifying the core structure at its hydroxyl group or other positions, it is possible to tune its properties. Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to predict how these structural changes will affect the molecule's biological activity or material properties. ub.edursc.org For example, 3D-pharmacophore modeling has been successfully used to design spiroketal-containing molecules with specific inhibitory activities. researchgate.net A systematic computational study could explore the effects of different functional groups on the electronic and steric properties of the this compound scaffold, guiding the synthesis of new derivatives with desired characteristics, such as enhanced binding to a biological target. ub.edu
| Computational Method | Application in Derivative Design |
| Density Functional Theory (DFT) | Predicts electronic properties and reactivity of new derivatives. moldesignx.com |
| Molecular Docking | Simulates the binding of derivatives to biological targets (e.g., proteins, enzymes). nih.gov |
| 3D-Pharmacophore Modeling | Designs new structures based on the spatial arrangement of features required for biological activity. researchgate.net |
Integration into Automated Synthesis Platforms
The need for rapid synthesis and screening of compound libraries has driven the development of automated synthesis platforms. nih.gov Integrating the synthesis of this compound and its derivatives into such platforms represents a significant future research direction.
Automated systems can perform multi-step syntheses with high efficiency and reproducibility, enabling the creation of large libraries of related compounds for biological evaluation. researchgate.netresearchgate.net These platforms combine robotic handling of reagents with computer-controlled reaction conditions and purification processes. nih.gov By developing a robust synthetic route to the this compound core that is compatible with automation, researchers could rapidly generate a diverse set of derivatives for high-throughput screening, accelerating the discovery of new leads in drug development or materials science. nih.govsigmaaldrich.com
Investigation of Unconventional Reactivity Modes
Exploring novel reactions of the this compound scaffold could unlock new synthetic pathways and applications. The unique combination of a spiroketal, a lactone, and a hydroxyl group offers multiple sites for unconventional chemical transformations.
Future research could investigate reactions that leverage the inherent ring strain or the electronic properties of the spiroketal and lactone moieties. For example, selective ring-opening reactions of either the lactone or one of the spiroketal rings could provide access to new classes of functionalized compounds. Furthermore, the development of unusual cyclization or rearrangement reactions could lead to novel molecular architectures. acs.org A deeper understanding of the reactivity of spiroketals will be essential for designing these new transformations and expanding the chemical space accessible from the this compound core. benthamscience.com
Q & A
Q. What are the recommended synthetic routes for preparing 8-Hydroxy-2-oxaspiro[4.5]decan-1-one and its derivatives?
- Methodological Answer : A common approach involves modifying spirocyclic precursors via alkylation or hydroxylation. For example, 1,4-dioxaspiro[4.5]decan-8-ol can be methylated using NaH and CH₃I in THF under reflux, followed by deprotection to yield hydroxylated derivatives . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side reactions. Characterization via -NMR and LC-MS is recommended to confirm purity and regioselectivity.
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL or SIR97 are widely used for refinement. For non-crystalline samples, advanced NMR techniques (e.g., -NMR, NOESY) can resolve conformational ambiguities. Ring puckering parameters, as defined by Cremer and Pople , are particularly useful for analyzing spirocyclic distortion.
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and HPLC with UV/Vis detection are standard. For polar derivatives, LC-MS with electrospray ionization (ESI) provides sensitive detection. Quantitative -NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) can also validate purity .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the spirocyclic core in catalytic applications?
- Methodological Answer : Computational modeling (DFT or molecular dynamics) can predict reactive sites by analyzing electron density maps and steric maps. For example, the oxaspiro framework in tandem Prins/pinacol reactions exhibits regioselectivity due to strain relief during ring formation . Experimental validation via kinetic studies (e.g., variable-temperature NMR) is advised to correlate theory with observed reactivity .
Q. What strategies are effective for functionalizing the spirocyclic system to enhance biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies often focus on substituent introduction at the 8-position. Derivatives like 2,8-diazaspiro[4.5]decan-1-one have shown enhanced RIPK1 inhibition when modified with aryl or alkyl groups . Parallel synthesis combined with high-throughput screening (HTS) can rapidly identify bioactive analogs. Ensure stereochemical control using chiral auxiliaries or asymmetric catalysis .
Q. How can conformational flexibility of the spirocyclic system be quantified to optimize drug-likeness?
- Methodological Answer : Use Cremer-Pople parameters to quantify ring puckering via X-ray or NMR-derived coordinates. For instance, the triclinic crystal structure of a related azaspiro compound (P1 space group, α/β/γ angles ~67–80°) revealed significant puckering . Pair this with free-energy calculations (e.g., MM/PBSA) to assess conformational stability in solution.
Q. What are the challenges in resolving enantiomers of this compound derivatives?
- Methodological Answer : Chiral stationary phases (e.g., amylose- or cellulose-based) in HPLC are effective for enantiomeric separation. Alternatively, synthesize diastereomeric salts using chiral resolving agents (e.g., tartaric acid). Circular dichroism (CD) spectroscopy can confirm absolute configuration, especially when coupled with computational ECD simulations .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for spirocyclic derivatives: How to troubleshoot?
- Methodological Answer : Variability often arises from differences in workup protocols or starting material purity. Reproduce reactions under inert atmospheres (e.g., N₂/Ar) to exclude oxidative byproducts. Use in-situ monitoring (e.g., ReactIR) to identify intermediate degradation. Cross-validate yields via independent methods (e.g., gravimetric analysis vs. NMR) .
Q. Conflicting biological activity data for structurally similar analogs: How to reconcile?
- Methodological Answer : Conduct meta-analysis of assay conditions (e.g., cell lines, IC₅₀ protocols). For RIPK1 inhibitors, differences in cellular permeability or off-target effects (e.g., NF-κB modulation) may explain discrepancies . Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
